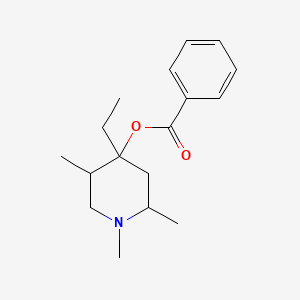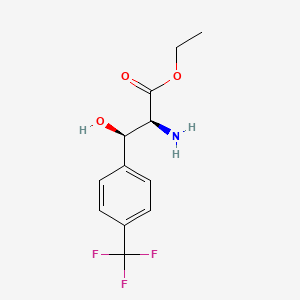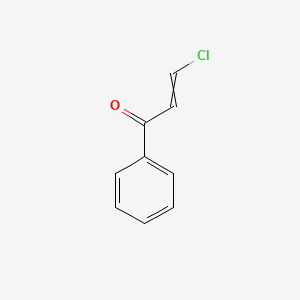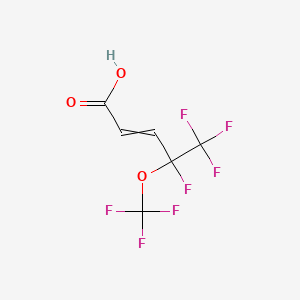
4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine compounds are known for their diverse biological activities and are widely used in the pharmaceutical industry. This compound has gained attention due to its potential therapeutic applications and its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate typically involves the reaction of 4-piperidone with ethyl propiolate in the presence of sodium hydride. This reaction forms the piperidine ring with the desired substituents. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate is not fully understood. it is believed to interact with the GABAergic system, which is involved in the regulation of neuronal activity. The compound may enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. This mechanism could explain its potential therapeutic effects, such as reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynyl-1,2,5-trimethyl-4-piperidinyl benzoate hydrochloride: Similar in structure but with an ethynyl group instead of an ethyl group.
1,2,5-Trimethyl-4-(1’,2’-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride: Contains a dihydroxyethyl group and exhibits antimicrobial activity.
Uniqueness
4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties. Its potential therapeutic applications and interactions with the GABAergic system make it a compound of interest for further research.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(4-ethyl-1,2,5-trimethylpiperidin-4-yl) benzoate |
InChI |
InChI=1S/C17H25NO2/c1-5-17(11-14(3)18(4)12-13(17)2)20-16(19)15-9-7-6-8-10-15/h6-10,13-14H,5,11-12H2,1-4H3 |
Clé InChI |
NKBPLOQRMUVJTN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(N(CC1C)C)C)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-4-[(4-bromobenzylamino)methyl]piperidine](/img/structure/B12443191.png)



![2-[(3,4-Difluorophenyl)methanesulfonyl]acetic acid](/img/structure/B12443202.png)

![N'-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-methoxybenzohydrazide](/img/structure/B12443206.png)

![2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12443222.png)


![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)


